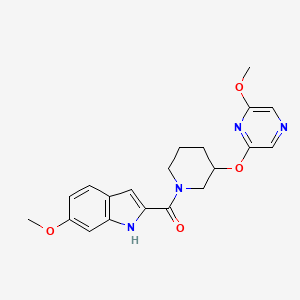

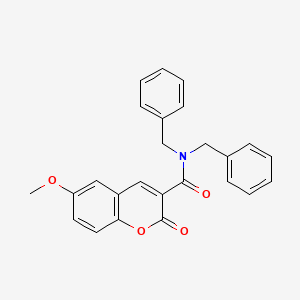

N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide consists of a chromene core with a carboxamide group and two benzyl substituents. The bromine atom is attached to the chromene ring. The detailed 3D structure can be visualized using tools like ChemSpider .

科学的研究の応用

Chemical Synthesis and Pharmacological Importance

N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is structurally related to 6H-benzo[c]chromen-6-ones, which are core structures of various secondary metabolites with significant pharmacological importance. Synthetic protocols for compounds like N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide involve advanced chemical processes such as Suzuki coupling reactions, lactonization, and reactions with Michael acceptors among others. These compounds are synthesized due to their limited natural availability and their potential in pharmacological applications (Ofentse Mazimba, 2016).

Environmental and Biological Implications

The study and application of N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide in environmental science focus on understanding its biodegradation, bioaccumulation, and potential as an environmental contaminant or a component in environmental remediation processes. Its structural similarity to parabens, a class of compounds used as preservatives in various consumer products, suggests its potential for environmental persistence and the necessity for studies on its fate and behavior in aquatic environments (Camille Haman et al., 2015).

Potential in Enzymatic Remediation

Research on the applications of redox mediators in treating organic pollutants with oxidoreductive enzymes has highlighted the potential of structurally complex compounds, like N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide, in enhancing the efficiency of enzymatic degradation processes. These studies emphasize the importance of understanding the chemical interactions between such compounds and redox mediators, thereby opening avenues for their application in the remediation of industrial effluents and wastewater (Maroof Husain & Q. Husain, 2007).

Antioxidant Activity Analysis

The exploration of antioxidant activity in compounds shares relevance with N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide, particularly in understanding their potential in mitigating oxidative stress in biological systems. Analytical methods used in determining antioxidant activity, including assays like ORAC, HORAC, and DPPH, are crucial in evaluating the antioxidant capacity of complex molecules, thereby providing insights into their applicability in food engineering, medicine, and pharmacy (I. Munteanu & C. Apetrei, 2021).

作用機序

Target of Action

The primary target of N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats .

Mode of Action

N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide interacts with pancreatic lipase in a competitive manner . It binds to the active site of the enzyme, thereby inhibiting its function . The docking study confirmed the interaction of the compound with important active site amino acids, namely Phe 77, Arg 256, His 263, etc .

Biochemical Pathways

The inhibition of pancreatic lipase by N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide affects the lipid metabolism pathway. Specifically, it prevents the breakdown of triglycerides into monoglycerides and free fatty acids, thus reducing the absorption of dietary fats .

Result of Action

The inhibition of pancreatic lipase by N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide results in a decrease in the digestion and absorption of dietary fats . This can potentially lead to weight loss, making the compound a potential candidate for obesity treatment .

特性

IUPAC Name |

N,N-dibenzyl-6-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c1-29-21-12-13-23-20(14-21)15-22(25(28)30-23)24(27)26(16-18-8-4-2-5-9-18)17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNGPWJRHWZRJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2912998.png)

![1-Acetyl-5-bromo-6-({4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)indoline](/img/structure/B2913001.png)

![7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2913003.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2913007.png)

![2-[3-(1,2-diamino-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2913008.png)

![Tert-butyl N-[(3R,4R)-3-amino-1,1-dioxothian-4-yl]carbamate](/img/structure/B2913009.png)

![5-Fluoro-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2913014.png)

![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2913015.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2913019.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2913020.png)